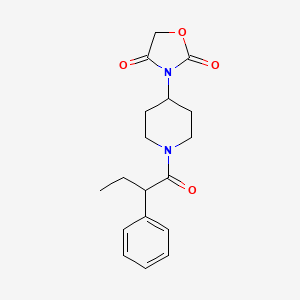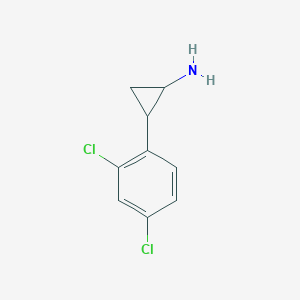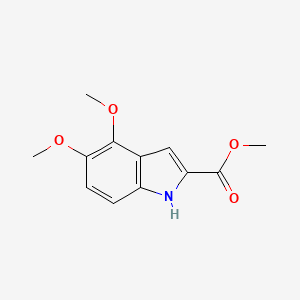
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene, also known as CF3CH2ClC6H4F, is a chemical compound that has gained significant attention in scientific research. This compound has unique properties that make it useful in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. In cancer cells, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, or programmed cell death, which is a natural process that occurs in healthy cells to prevent the growth of abnormal cells. In Alzheimer's disease, it has been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is its high reactivity and stability, which make it a useful compound for various lab experiments. Its broad spectrum of activity against cancer cells and weed species also makes it a promising candidate for further research in these fields. However, one limitation of this compound is its potential toxicity, which may restrict its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene. In pharmaceuticals, further studies are needed to determine its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. In agrochemicals, more research is needed to determine its efficacy as a herbicide and its potential impact on the environment. In materials science, further studies are needed to explore its potential as a building block for the synthesis of new materials with specific properties.
Conclusion
In conclusion, this compound is a unique compound that has gained significant attention in scientific research. Its potential applications in pharmaceuticals, agrochemicals, and materials science make it a promising candidate for further research. The synthesis method is relatively simple, and the compound can be produced on a large scale. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Synthesemethoden
The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene involves the reaction of 4-fluorobenzonitrile with chlorodifluoroethane in the presence of a catalyst. The reaction takes place under high pressure and temperature, and the yield of the product is typically high. The synthesis method is relatively simple, and the compound can be produced on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has shown promising results as an antitumor agent. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agrochemicals, this compound has been studied as a potential herbicide. It has been found to have a broad spectrum of activity against various weed species, making it a promising candidate for weed control in agriculture.
In materials science, this compound has been investigated as a potential building block for the synthesis of polymers and other materials. Its unique properties, such as its high reactivity and stability, make it a useful compound for the development of new materials with specific properties.
Eigenschaften
IUPAC Name |
1-(2-chloro-1,1-difluoroethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPODCXQWMFANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2665841.png)


![N-[2-(4-Methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2665844.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2665847.png)


![N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2665852.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2665859.png)

